molecular formula C8H9NO5 B10772952 (RS)-3,4,5-trihydroxyphenylglycine

(RS)-3,4,5-trihydroxyphenylglycine

Cat. No.: B10772952
M. Wt: 199.16 g/mol
InChI Key: ZXXHFFMAINKZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Tetrakis(hydroxymethyl)phosphonium chloride can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid. The reaction is as follows :

PH3+4H2C=O+HCl[P(CH2OH)4]ClPH_3 + 4 H_2C=O + HCl \rightarrow [P(CH_2OH)_4]Cl PH3​+4H2​C=O+HCl→[P(CH2​OH)4​]Cl

This method ensures the formation of the cation P(CH2OH)4+, which is typical for phosphonium salts.

Chemical Reactions Analysis

Tetrakis(hydroxymethyl)phosphonium chloride undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include aqueous sodium hydroxide for reduction and urea for substitution. Major products formed from these reactions include tris(hydroxymethyl)phosphine and various flame-retardant polymers .

Scientific Research Applications

Tetrakis(hydroxymethyl)phosphonium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which tetrakis(hydroxymethyl)phosphonium chloride exerts its effects involves the formation of phosphine oxide and other derivatives through oxidation and substitution reactions. These reactions lead to the formation of high molecular weight polymers that provide flame-retardant properties. The molecular targets and pathways involved include the hydroxymethyl groups on the phosphonium cation and their interaction with various monomers .

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

2-(3,4,5-trihydroxyanilino)acetic acid

InChI

InChI=1S/C8H9NO5/c10-5-1-4(9-3-7(12)13)2-6(11)8(5)14/h1-2,9-11,14H,3H2,(H,12,13)

InChI Key

ZXXHFFMAINKZSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)NCC(=O)O

Origin of Product

United States

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